molecular formula C12H24O B14775967 2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol

2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol

Cat. No.: B14775967
M. Wt: 184.32 g/mol
InChI Key: WXONXIOSNYEXNX-UHFFFAOYSA-N
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Description

2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol is an organic compound with the molecular formula C12H24O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with four methyl groups at positions 3 and 5, and an ethanol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol typically involves the hydrogenation of 2-(3,3,5,5-Tetramethylcyclohexyl)-acetaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalytic systems and process optimization techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3,3,5,5-Tetramethylcyclohexyl)-acetaldehyde or 2-(3,3,5,5-Tetramethylcyclohexyl)-acetic acid, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into 2-(3,3,5,5-Tetramethylcyclohexyl)-methanol.

    Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation, and amines for amination.

Major Products Formed

    Oxidation: 2-(3,3,5,5-Tetramethylcyclohexyl)-acetaldehyde, 2-(3,3,5,5-Tetramethylcyclohexyl)-acetic acid.

    Reduction: 2-(3,3,5,5-Tetramethylcyclohexyl)-methanol.

    Substitution: Halogenated or aminated derivatives of this compound.

Scientific Research Applications

2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, fragrances, and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its effects are mediated through various signaling pathways, leading to changes in cellular functions and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-Tetramethylcyclohexanol: A closely related compound with similar structural features but lacking the ethanol group.

    2-(3,3,5,5-Tetramethylcyclohexyl)-methanol: Another related compound where the ethanol group is replaced with a methanol group.

    3,3,5,5-Tetramethylcyclohexanone: A ketone derivative with a similar cyclohexane ring structure.

Uniqueness

2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol is unique due to the presence of both the cyclohexane ring with four methyl groups and the ethanol moiety. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-(3,3,5,5-tetramethylcyclohexyl)ethanol

InChI

InChI=1S/C12H24O/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10,13H,5-9H2,1-4H3

InChI Key

WXONXIOSNYEXNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)CCO)C

Origin of Product

United States

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